Pyrimidin-2-ylmethanamine dihydrochloride CAS 372118-67-7 properties
Pyrimidin-2-ylmethanamine dihydrochloride CAS 372118-67-7 properties
An In-Depth Technical Guide to Pyrimidin-2-ylmethanamine Dihydrochloride (CAS 372118-67-7): Properties, Handling, and Applications
Executive Summary
Pyrimidin-2-ylmethanamine dihydrochloride is a pivotal chemical intermediate, valued by researchers in medicinal chemistry and drug development for its versatile pyrimidine core. The pyrimidine scaffold is recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs, particularly kinase inhibitors[1]. This guide provides a comprehensive technical overview of the dihydrochloride salt (CAS 372118-67-7), covering its physicochemical properties, analytical characterization, safe handling protocols, and applications. Special emphasis is placed on managing its hygroscopic nature, a critical factor for ensuring experimental reproducibility and accuracy. This document serves as a key resource for scientists leveraging this building block in the synthesis of novel therapeutic agents.
Introduction to Pyrimidin-2-ylmethanamine Dihydrochloride
The strategic importance of Pyrimidin-2-ylmethanamine dihydrochloride lies in its structure: a primary amine tethered to the 2-position of a pyrimidine ring. This arrangement offers two key points for chemical modification—the nucleophilic amine and the electron-deficient aromatic ring—making it an ideal starting point for library synthesis and lead optimization. Its hydrochloride salt form enhances aqueous solubility and stability, facilitating its use in various reaction conditions[2].
The Pyrimidine Scaffold in Medicinal Chemistry
Pyrimidine derivatives are integral to a wide array of biologically active compounds and pharmaceuticals[3][4]. Their ability to mimic the purine bases of DNA and RNA allows them to interact with a multitude of biological targets. This has led to their successful application in developing drugs for oncology, infectious diseases, and inflammatory conditions[4][5][6]. The amino-pyrimidine motif, in particular, is a cornerstone of many kinase inhibitors, which function by competing with adenosine triphosphate (ATP) at the enzyme's binding site[1].
Overview as a Research Tool
As a commercially available building block, Pyrimidin-2-ylmethanamine dihydrochloride provides a direct and efficient route to more complex molecules. It is documented as a key intermediate in the synthesis of compounds targeting neurodegenerative disorders, such as beta-secretase (BACE1) inhibitors, and is also used in the preparation of reference standards for pharmaceutical impurities like those of Avanafil[7].
Physicochemical Properties
A thorough understanding of the compound's properties is fundamental to its effective use.
Chemical Structure and Identifiers
The structure consists of a pyrimidine ring functionalized with a methylamine group at the C2 position, supplied as a dihydrochloride salt.
Caption: Chemical structure of Pyrimidin-2-ylmethanamine dihydrochloride.
Summary of Properties
The following table summarizes key quantitative data for Pyrimidin-2-ylmethanamine and its common salt forms. Researchers must pay close attention to which salt form they are using, as properties like molecular weight differ significantly.
| Property | Value (Dihydrochloride) | Value (Monohydrochloride) | Reference(s) |
| CAS Number | 372118-67-7 | 372118-67-7 | [8][9][10] |
| Alternate CAS | 1423031-16-6 | N/A | [8] |
| Molecular Formula | C₅H₉Cl₂N₃ | C₅H₈ClN₃ | [8][10] |
| Molecular Weight | 182.05 g/mol | 145.59 g/mol | [8][10] |
| Appearance | White to off-white/light yellow crystalline powder or solid | Pale yellow solid to thick brown paste | [2][11][12] |
| IUPAC Name | pyrimidin-2-ylmethanamine;dihydrochloride | 1-(pyrimidin-2-yl)methanamine hydrochloride | [8][10] |
| Topological Polar Surface Area | 51.8 Ų (for free base) | 51.8 Ų (for free base) | [8] |
| UV λmax | Not Reported | 246, 282 nm | [9] |
| Boiling Point | Not Reported | 218.7°C at 760 mmHg (likely for free base) | [7][11] |
| Flash Point | Not Reported | 86.1°C (likely for free base) | [7][11] |
Critical Property Analysis: Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere[13]. Amine hydrochloride salts are frequently hygroscopic, and Pyrimidin-2-ylmethanamine dihydrochloride is no exception. This property presents significant challenges in a research setting:
-
Inaccurate Weighing: Absorption of water increases the measured mass, leading to the use of less active compound than intended and resulting in lower-than-expected reaction yields or inaccurate concentrations in biological assays[14][15].
-
Physical State Changes: The powder can clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense[13][14].
-
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the purity and stability of the material[14].
To mitigate these issues, stringent handling and storage protocols are mandatory, as detailed in Section 5.
Synthesis and Reactivity
While specific, detailed syntheses of CAS 372118-67-7 are proprietary, its structure allows for logical retrosynthetic analysis based on established chemical principles for similar heterocyclic amines.
General Synthetic Strategies
The synthesis of pyrimidine-based methanamines can be approached through several well-established routes. One common industrial method is the reductive amination of a corresponding aldehyde.
-
Starting Material: 2-Pyridinecarboxaldehyde.
-
Key Transformation: Reaction with an ammonia source (e.g., ammonia, hydroxylamine) followed by reduction. The reduction can be achieved through catalytic hydrogenation (e.g., H₂, Pd/C) or with chemical reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB)[16][17].
-
Salt Formation: The resulting free base (pyrimidin-2-ylmethanamine) is then treated with hydrochloric acid (typically 2 equivalents in a solvent like diethyl ether or isopropanol) to precipitate the desired dihydrochloride salt.
An alternative strategy involves the reduction of 2-cyanopyrimidine.
Proposed Synthesis Workflow
Caption: Generalized workflow for the synthesis of Pyrimidin-2-ylmethanamine dihydrochloride.
Analytical Characterization
Confirming the identity, purity, and integrity of the compound before use is a cornerstone of good scientific practice.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess purity.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow observation of the exchangeable N-H protons, while D₂O will exchange them, causing their signals to disappear, which can also be a useful diagnostic tool.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Key expected signals include:
-
A triplet for the C5 proton.
-
A doublet for the C4 and C6 protons.
-
A singlet or broad singlet for the -CH₂- group.
-
A very broad signal for the -NH₃⁺ protons (if using DMSO-d₆).
-
-
¹³C NMR Acquisition: Acquire a carbon NMR spectrum. Expect five distinct signals corresponding to the five carbon atoms in the molecule.
-
Data Analysis: Integrate the proton signals to confirm the ratio of protons. Compare chemical shifts to predicted values or reference spectra to verify the structure. The absence of significant impurity peaks confirms the sample's purity.
Protocol: Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the parent compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid to aid ionization.
-
Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.
-
Data Analysis: The expected primary ion will be the protonated free base [M+H]⁺, where M is the mass of pyrimidin-2-ylmethanamine (C₅H₇N₃, exact mass ~109.07). Therefore, the expected m/z value would be approximately 110.08.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound with high accuracy.
Methodology:
-
System: A reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient system is typically effective. For example:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.
-
-
Gradient: Start with a high concentration of Solvent A (e.g., 95%) and gradually increase the concentration of Solvent B over 10-15 minutes.
-
Detection: UV detection at the known λmax of the compound (e.g., 246 nm)[9].
-
Analysis: The purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram. High purity is generally considered >98%[9].
Handling, Storage, and Safety
Due to its irritant nature and hygroscopicity, adherence to strict safety and handling protocols is essential.
GHS Hazard Information
The compound is classified with the following hazards according to the Globally Harmonized System (GHS)[8][18].
| Hazard Class | Code | Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338, P405, P501[8]. Always consult the latest Safety Data Sheet (SDS) from the supplier before handling[19][20].
Protocol: Safe Handling of a Hygroscopic Amine Salt
Objective: To accurately weigh and handle the compound while minimizing moisture absorption.
Causality: The choice between using a glovebox and a standard lab bench depends on the sensitivity of the subsequent experiment. For quantitative applications (e.g., preparing a standard solution for an assay), the use of a controlled atmosphere is paramount to prevent weight inaccuracies[14][15].
Caption: Decision workflow for handling hygroscopic Pyrimidin-2-ylmethanamine dihydrochloride.
Storage Recommendations
-
Primary Container: Always keep the compound in its original, tightly sealed container.
-
Location: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents[20].
-
Desiccation: For long-term storage or after opening, place the tightly sealed container inside a desiccator containing a drying agent (e.g., silica gel, Drierite) to protect it from atmospheric moisture[13][14].
Applications in Research and Drug Development
The utility of Pyrimidin-2-ylmethanamine dihydrochloride stems from its identity as a versatile heterocyclic building block.
Role as a Pharmaceutical Intermediate
The compound serves as a crucial starting material for multi-step syntheses. Its primary amine can be readily functionalized via acylation, alkylation, or sulfonylation to build more complex molecular architectures. As noted, it is a documented precursor for creating inhibitors of beta-secretase, an enzyme implicated in Alzheimer's disease pathology[7].
Utility in Combinatorial Chemistry
The dual reactivity of the amine and the pyrimidine ring makes this compound well-suited for combinatorial library synthesis. For instance, a related strategy was used to generate a library of over 230 substituted thieno[2,3-d]pyrimidin-2-ylmethanamines, demonstrating how this core can be elaborated at multiple diversity points to explore chemical space efficiently[21][22].
Conclusion
Pyrimidin-2-ylmethanamine dihydrochloride (CAS 372118-67-7) is a high-value building block for chemical and pharmaceutical research. Its utility is rooted in the privileged pyrimidine scaffold, which is central to many therapeutic agents. While its chemical properties make it an excellent synthetic intermediate, its hygroscopicity and irritant nature demand rigorous and informed handling procedures. By following the protocols outlined in this guide for characterization, handling, and storage, researchers can ensure the integrity of their material, leading to more reliable and reproducible scientific outcomes.
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